(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone (4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9967835
InChI: InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2
SMILES: C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC9967835

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone -

Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
IUPAC Name (4-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2
Standard InChI Key RIQTUJABMWJMDA-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Canonical SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, conferring electron-withdrawing properties and influencing binding affinity.

  • Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .

  • Indole-2-carbonyl moiety: A bicyclic structure comprising a benzene fused to a pyrrole ring, with a ketone group at the 2-position. This moiety is critical for interactions with serotonin receptors and enzyme modulation.

The spatial arrangement of these groups is visualized through its 3D conformational model, which reveals a planar indole system connected to a flexible piperazine backbone .

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight367.8 g/mol
logP (Partition Coefficient)3.2 (estimated)
Topological Polar Surface Area42.7 Ų
Solubility28.5 µg/mL (aqueous, pH 7)

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility . The polar surface area aligns with bioavailability criteria for central nervous system (CNS)-targeting drugs.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Amide Formation: Condensation of 1H-indole-2-carboxylic acid with piperazine using carbodiimide coupling agents (e.g., EDC or DCC) to form 4-(1H-indol-2-ylcarbonyl)piperazine.

  • Carbonylation: Reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

  • Purification: Chromatography or recrystallization from ethanol-water mixtures achieves >95% purity.

Reaction Optimization

Key parameters influencing yield:

  • Temperature: Optimal coupling at 0–5°C minimizes side reactions.

  • Solvent: Dichloromethane (DCM) enhances reagent solubility without hydrolyzing the acyl chloride .

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the carbonylation step, improving yields from 65% to 82%.

Biological Activity and Mechanism of Action

Receptor Interactions

The compound demonstrates affinity for:

  • Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, enabling competitive binding at 5-HT₂A and 5-HT₂C subtypes (IC₅₀ = 120 nM and 240 nM, respectively).

  • Dopamine D3 Receptors: Piperazine facilitates interactions with D3 receptors (Kᵢ = 89 nM), suggesting potential in addiction therapy .

Enzyme Modulation

  • Monoamine Oxidase B (MAO-B) Inhibition: The chlorophenyl group enhances inhibition (IC₅₀ = 450 nM), implicating utility in Parkinson’s disease.

  • Cytochrome P450 3A4 (CYP3A4) Induction: Piperazine derivatives upregulate CYP3A4, necessitating caution in drug-drug interactions .

Applications in Medicinal Chemistry

Neurodegenerative Diseases

In murine models of Alzheimer’s disease, the compound reduced amyloid-β plaque formation by 40% at 10 mg/kg doses, attributed to 5-HT₂A-mediated autophagy activation.

Oncology

Preliminary studies indicate antiproliferative effects against glioblastoma (U87MG cells, IC₅₀ = 8.2 µM) through PI3K/Akt pathway inhibition . Synergy with temozolomide enhanced efficacy by 3.2-fold.

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: 76% oral bioavailability in rats due to favorable logP and P-glycoprotein efflux avoidance .

  • Metabolism: Hepatic oxidation via CYP2D6 forms an inactive N-oxide derivative (t₁/₂ = 2.3 hours).

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice, classifying it as Category 5 under GHS.

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Comparative Analysis with Structural Analogues

CompoundTarget Affinity (5-HT₂A, IC₅₀)logPTherapeutic Application
(4-Chlorophenyl)[4-(indol-2-yl)piperazinyl]methanone120 nM3.2Neurodegeneration
[4-(4-Fluorobenzoyl)piperazinyl]indol-2-ylmethanone 310 nM2.9Anxiety Disorders
Biphenyl-4-ylpiperazinylmethanone>1 µM4.1Antipsychotic (discontinued)

Halogen substitution (Cl vs. F) at the phenyl group enhances 5-HT₂A affinity by 2.6-fold, underscoring chlorine’s electron-withdrawing benefits .

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